molecular formula C11H16N2O2 B13002383 6-(tert-Butylamino)-5-methylnicotinic acid

6-(tert-Butylamino)-5-methylnicotinic acid

Cat. No.: B13002383
M. Wt: 208.26 g/mol
InChI Key: CXLGUGTWPBGDKV-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)-5-methylnicotinic acid typically involves the introduction of the tert-butylamino group and the methyl group onto the nicotinic acid framework. One common method involves the alkylation of nicotinic acid derivatives with tert-butylamine and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been explored for the efficient introduction of the tert-butylamino group, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylamino)-5-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-(tert-Butylamino)-5-methylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butylamino)-5-methylnicotinic acid is unique due to the combination of the tert-butylamino group and the nicotinic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(tert-butylamino)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)

InChI Key

CXLGUGTWPBGDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(=O)O

Origin of Product

United States

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